molecular formula C7H5BrClNO3 B12846962 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene

1-Bromo-4-chloro-5-methoxy-2-nitrobenzene

Cat. No.: B12846962
M. Wt: 266.47 g/mol
InChI Key: VNYNXLYFYLKIKI-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-5-methoxy-2-nitrobenzene (CAS 2092613-35-7) is a halogenated nitrobenzene derivative of interest in advanced chemical synthesis and materials science research. With the molecular formula C 7 H 5 BrClNO 3 and a molecular weight of 266.48 g/mol, this compound is characterized by its multi-substituted benzene ring featuring bromo, chloro, methoxy, and nitro functional groups . This specific arrangement of substituents makes it a valuable and versatile building block for constructing more complex organic molecules, particularly through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions . Compounds of this structural class are frequently employed as key intermediates in the development of pharmaceuticals and functional materials . The nitro group can be reduced to an amino group, providing a handle for further functionalization, while the halogen atoms (bromine and chlorine) can participate in various substitution reactions . As a standard practice for chemicals of this nature, this product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrClNO3

Molecular Weight

266.47 g/mol

IUPAC Name

1-bromo-4-chloro-5-methoxy-2-nitrobenzene

InChI

InChI=1S/C7H5BrClNO3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,1H3

InChI Key

VNYNXLYFYLKIKI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Br)[N+](=O)[O-])Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 4 Chloro 5 Methoxy 2 Nitrobenzene

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) involves an electrophile replacing a hydrogen atom on the benzene (B151609) ring. The success and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. makingmolecules.commsu.edu

Substituent Directing Effects: Interplay of Bromo, Chloro, Methoxy (B1213986), and Nitro Groups

The directing effect of each substituent determines the position of an incoming electrophile. Substituents are broadly classified as activating (increasing reaction rate) or deactivating (decreasing reaction rate) and as either ortho, para-directing or meta-directing. makingmolecules.comminia.edu.eg

Methoxy Group (-OCH₃): The methoxy group is a strongly activating substituent. minia.edu.eg Through resonance, its oxygen atom donates electron density to the aromatic ring, particularly at the ortho and para positions. organicchemistrytutor.com This makes the ring more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.com It is a powerful ortho, para-director.

Bromo (-Br) and Chloro (-Cl) Groups: Halogens are a unique class of substituents. They are weakly deactivating due to their inductive electron-withdrawing effect, which makes the ring less reactive than benzene itself. makingmolecules.comminia.edu.eg However, they possess lone pairs of electrons that can be donated via resonance, which directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.comyoutube.com

Nitro Group (-NO₂): The nitro group is a strongly deactivating substituent. minia.edu.eg It withdraws electron density from the ring through both strong inductive and resonance effects, making the ring significantly less reactive towards electrophiles. makingmolecules.comorganicchemistrytutor.com This deactivation is most pronounced at the ortho and para positions, making the meta position the most favorable site for electrophilic attack. minia.edu.eg

In 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene, the directing effects of these four groups are in competition. The methoxy group at C5 is the most powerful activating group and strongly directs incoming electrophiles to its ortho positions (C4 and C6) and its para position (C2). makingmolecules.com The bromo and chloro groups are weaker ortho, para-directors. The nitro group at C2 strongly deactivates the ring and directs meta to itself (to C4 and C6).

When multiple substituents are present, the most powerful activating group generally controls the regioselectivity of the reaction. makingmolecules.com In this case, the methoxy group's influence is paramount. The available positions for substitution are C3 and C6.

Position C6: This position is ortho to the strongly activating methoxy group and meta to the strongly deactivating nitro group. This makes it a highly favored position for electrophilic attack.

Position C3: This position is meta to the methoxy group and ortho to both the deactivating nitro and bromo groups. Attack at this site is therefore significantly less favored.

Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C6 position.

SubstituentPositionElectronic EffectDirecting Effect
-NO₂ C2Strongly Deactivating (Inductive & Resonance)meta
-Br C1Weakly Deactivating (Inductive), o,p directing (Resonance)ortho, para
-Cl C4Weakly Deactivating (Inductive), o,p directing (Resonance)ortho, para
-OCH₃ C5Strongly Activating (Resonance), Weakly Deactivating (Inductive)ortho, para

Regioselectivity and Reaction Barriers in Nitration and Halogenation

The regioselectivity in electrophilic substitution reactions like nitration and halogenation is determined by the stability of the cationic intermediate (the arenium ion or σ-complex) formed during the reaction. d-nb.infolibretexts.org The rate-determining step is typically the formation of this intermediate. msu.edumsu.edu

For nitration or halogenation of this compound, the reaction is predicted to be regioselective for the C6 position. This is because the transition state leading to the σ-complex for C6-substitution is significantly stabilized by the powerful electron-donating resonance effect of the methoxy group at the ortho position. Conversely, attack at C3 would result in a less stable intermediate, as it lacks this direct resonance stabilization from the activating group and is destabilized by the adjacent electron-withdrawing nitro and bromo groups.

The presence of the strongly deactivating nitro group means that forcing conditions, such as heating, may be required for these electrophilic substitution reactions to proceed at a reasonable rate. makingmolecules.commsu.edu The steric bulk of the bromine atom at C1 and the chlorine atom at C4 could also influence the reaction barrier, potentially hindering attack at adjacent positions, although the electronic effects are generally more dominant in determining regioselectivity. libretexts.org Studies on other substituted benzenes have shown that using solid catalysts like zeolites can enhance para-regioselectivity in reactions such as nitration and halogenation, often proceeding under milder conditions through shape-selective mechanisms. researchgate.net

Nucleophilic Aromatic Substitution Reactions (SNAr)

Aromatic rings that are substituted with powerful electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction pathway is distinct from electrophilic substitution and involves the attack of a nucleophile on the electron-poor (electrophilic) aromatic ring. csbsju.edumasterorganicchemistry.com

Halogen Displacement by Various Nucleophiles (e.g., Alkoxides, Amines, Thiols)

In the SNAr mechanism, a nucleophile displaces a leaving group, typically a halide, on the aromatic ring. wikipedia.org For this reaction to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. byjus.compressbooks.pub

In this compound, both the bromo and chloro groups are potential leaving groups. The nitro group at C2 is positioned ortho to the bromine at C1 and meta to the chlorine at C4. The nitro group is also para to the chlorine at C4 (relative to the C1-C4 axis).

Common nucleophiles used in SNAr reactions include: byjus.com

Alkoxides (RO⁻): Such as methoxide (B1231860) (CH₃O⁻) or ethoxide (CH₃CH₂O⁻).

Amines (RNH₂): Including ammonia (B1221849) and primary or secondary amines.

Thiols (RS⁻): Such as thiophenolates.

The reaction proceeds via a two-step addition-elimination mechanism. csbsju.edulibretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group, breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. csbsju.edupressbooks.pub

Displacement of the bromine atom at C1 is more likely than the chlorine atom at C4. This is because the C1 position is directly ortho to the strongly activating nitro group at C2. The ortho positioning allows for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate. byjus.comstackexchange.com While the chlorine at C4 is para to the nitro group, the ortho relationship typically provides stronger activation.

Role of Electron-Withdrawing Nitro Groups in SNAr Activation

The presence of a strongly electron-withdrawing group, particularly a nitro group, is crucial for activating an aromatic ring towards nucleophilic attack. csbsju.edunumberanalytics.com The nitro group facilitates the SNAr reaction in two significant ways:

Increased Electrophilicity: The nitro group withdraws electron density from the aromatic ring, making the carbon atoms more electrophilic and susceptible to attack by a nucleophile. csbsju.edu

Stabilization of the Intermediate: Most importantly, the nitro group stabilizes the negatively charged Meisenheimer complex formed during the rate-determining addition step. masterorganicchemistry.compressbooks.pub When the nitro group is positioned ortho or para to the site of nucleophilic attack, the negative charge of the intermediate can be delocalized onto the electronegative oxygen atoms of the nitro group through resonance. byjus.comlibretexts.org This delocalization significantly lowers the activation energy of the reaction, allowing it to proceed under accessible conditions. pressbooks.pub

For this compound, nucleophilic attack at C1 places the negative charge in a position where it can be directly stabilized by the adjacent nitro group at C2. This stabilization is key to the feasibility of displacing the bromine atom. stackexchange.com

Oxidative Nucleophilic Amination of Nitrobenzenes

A related but distinct process is the oxidative nucleophilic substitution of hydrogen (ONSH), which allows for the direct amination of electron-deficient aromatic rings like nitrobenzenes. rsc.org This method can introduce an amino group without the need for a leaving group at the substitution site. rsc.org

In this type of reaction, nitrobenzenes substituted with other electron-acceptor groups, such as halogens, can react with nucleophiles like the lithium salts of arylamines to yield aminated products. rsc.orgyork.ac.uk The reaction often results in the substitution of a hydrogen atom ortho to the nitro group. rsc.org Recent studies have also demonstrated highly para-selective amination of nitrobenzenes through a C(sp²)-H/N-H cross-coupling mechanism, which is believed to proceed via a radical pathway. nih.gov

For this compound, this pathway could potentially lead to the substitution of the hydrogen at C3 or C6. Given the electronic environment, amination would likely be directed to the position ortho or para to the nitro group, depending on the specific reaction mechanism and conditions employed. rsc.orgnih.gov

Vicarious Nucleophilic Substitution (VNS) for C-H Functionalization

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electrophilic aromatic compounds, such as nitroarenes. organic-chemistry.org The reaction involves the nucleophilic replacement of a hydrogen atom on the aromatic ring by a carbanion that possesses a leaving group at the nucleophilic center. organic-chemistry.org The mechanism proceeds through the formation of a σ-adduct, followed by a base-induced β-elimination of the leaving group to restore aromaticity. acs.org

In the case of this compound, the strong electron-withdrawing nitro group activates the benzene ring for nucleophilic attack. The directing effect of the nitro group favors the addition of nucleophiles to the positions ortho and para to it. organic-chemistry.org Given the substitution pattern of the molecule, the available positions for VNS are at C3 and C6.

The regioselectivity of the VNS reaction on substituted nitroarenes is influenced by the electronic and steric effects of the existing substituents. For 2- and 3-substituted nitroarenes, mixtures of ortho and para substitution products are commonly observed. organic-chemistry.org In halonitroarenes, VNS is generally faster than aromatic nucleophilic substitution of the halogen, with the exception of fluorine at the ortho or para position. organic-chemistry.org Therefore, for this compound, C-H functionalization via VNS is expected to occur without the substitution of the bromo or chloro groups. The reaction with a carbanion like chloromethyl phenyl sulfone in the presence of a strong base would likely yield a mixture of products where the carbanion is introduced at the C3 and C6 positions.

Reduction of the Nitro Moiety to Amino Group

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are valuable intermediates.

Catalytic Hydrogenation Methodologies (e.g., Pd/C, Pt/C)

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. nih.gov Common catalysts for this transformation include palladium on carbon (Pd/C) and platinum on carbon (Pt/C), with hydrogen gas serving as the reductant. youtube.comresearchgate.net However, the catalytic hydrogenation of halogenated nitroaromatics to the corresponding haloanilines presents a significant challenge due to the competing hydrodehalogenation reaction, where the carbon-halogen bond is cleaved. acs.orgnih.gov

The selectivity of the reduction is influenced by the catalyst, solvent, and reaction conditions. For substrates containing halogens, especially bromine and iodine, dehalogenation can be a significant side reaction. researchgate.net Studies have shown that for halogenated nitroarenes, the use of specific catalytic systems can enhance selectivity. For instance, a combination of Pd/C with hydrazine (B178648) hydrate (B1144303) as a hydrogen source has been reported to be a highly selective method for the reduction of halogenated nitroarenes, minimizing dehalogenation. nih.gov This method has been shown to be effective for bromo, chloro, and iodo substituted substrates. nih.gov

Another approach to improve selectivity involves the modification of the catalyst. The use of a Pt-V/C catalyst has been found to be effective for the selective hydrogenation of halogenated nitroaromatics. acs.org Furthermore, co-modification of a Pd/C catalyst with both an organic ligand (like PPh₃) and an inorganic species (like NaVO₃) has been shown to enhance the selective hydrogenation of halogenated nitroaromatics by modulating the catalyst's electronic properties and the adsorption of reactants. ccspublishing.org.cn

Below is a table summarizing the expected products from the catalytic hydrogenation of this compound under different conditions.

CatalystHydrogen SourceExpected Major ProductExpected Minor Product(s)
Pd/CH₂2-Bromo-5-chloro-4-methoxyaniline (B3150258)Dehalogenated anilines
Pt/CH₂2-Bromo-5-chloro-4-methoxyanilineDehalogenated anilines
Pd/CN₂H₄·H₂O2-Bromo-5-chloro-4-methoxyanilineMinimal dehalogenation
Pt-V/CH₂2-Bromo-5-chloro-4-methoxyanilineReduced dehalogenation
PPh₃-NaVO₃-Pd/CH₂2-Bromo-5-chloro-4-methoxyanilineHigh selectivity

Electrocatalytic Reduction Strategies for Substituted Nitrobenzenes

Electrocatalytic reduction offers a sustainable and highly selective alternative to traditional catalytic hydrogenation for the synthesis of substituted anilines from nitrobenzenes. acs.org This method avoids the use of high-pressure hydrogen gas and harsh reagents. acs.org A particularly effective strategy involves the use of a polyoxometalate, such as phosphotungstic acid, as a redox mediator. acs.org In this system, the polyoxometalate is electrochemically reduced at the cathode and then, in solution, it chemically reduces the nitroarene to the corresponding aniline (B41778). acs.org

This redox-mediated approach has demonstrated high selectivity for the reduction of a wide variety of substituted nitroarenes, including those with halogen, carbonyl, ester, and cyano groups. acs.org For halogenated nitroaromatics, this method is especially advantageous as it significantly suppresses the hydro-dehalogenation side reaction that is common in direct electrochemical reductions at the electrode surface and in many catalytic hydrogenation methods. acs.org

The table below shows the general applicability and high selectivity of the polyoxometalate-mediated electrocatalytic reduction for various substituted nitrobenzenes, which is indicative of the expected outcome for this compound.

Substrate (Substituted Nitrobenzene)Product (Substituted Aniline)Selectivity (%)
HalogenatedHalogenated AnilineHigh
Carbonyl-containingAmino-carbonyl compoundHigh
Ester-containingAmino-ester compoundHigh
Cyano-containingAmino-cyano compoundHigh
Acid-containingAmino-acid compoundHigh

Given these findings, the electrocatalytic reduction of this compound using a polyoxometalate mediator is expected to yield 2-bromo-5-chloro-4-methoxyaniline with high chemoselectivity, preserving the bromo and chloro substituents.

Oxidation Reactions of Methoxy Group

The methoxy group on an aromatic ring can undergo oxidative demethylation to yield the corresponding phenol. The reactivity of the methoxy group is influenced by the other substituents on the ring. In the case of this compound, the methoxy group is ortho to a strongly electron-withdrawing nitro group.

Research has shown that the demethylation of aryl methyl ethers is facilitated by the presence of an ortho electron-withdrawing group. researchgate.net A facile and efficient demethylation of ortho-substituted aryl methyl ethers has been achieved using aluminum chloride (AlCl₃). researchgate.net The proposed mechanism involves the complexation of AlCl₃ with the oxygen of the methoxy group and the adjacent electron-withdrawing group, which facilitates the cleavage of the methyl C-O bond. researchgate.net This method has been successfully applied to a range of ortho-methoxy derivatives of benzene and naphthalene (B1677914) containing functional groups such as -CHO, -COMe, -CO₂Me, and -NO₂. researchgate.net Specifically, the demethylation of ortho-nitro anisole (B1667542) derivatives proceeds readily under these conditions. researchgate.net

Another approach for the C–O bond cleavage of aryl methyl ethers is through organophotoredox catalysis. acs.org This method utilizes a photocatalyst in the presence of a silicon-based reagent like trimethylsilyl (B98337) chloride (TMSCl) to achieve chemoselective deprotection of aryl alkyl ethers. acs.org

The table below summarizes potential reagents for the demethylation of this compound to the corresponding phenol.

Reagent(s)Reaction TypeExpected Product
AlCl₃Lewis Acid Promoted Demethylation4-Bromo-2-chloro-5-nitrophenol
HBr/HOAcStrong Brønsted Acid Cleavage4-Bromo-2-chloro-5-nitrophenol
BBr₃Lewis Acid Cleavage4-Bromo-2-chloro-5-nitrophenol
Photocatalyst + TMSClOrganophotoredox Catalysis4-Bromo-2-chloro-5-nitrophenol

Advanced Spectroscopic Characterization of 1 Bromo 4 Chloro 5 Methoxy 2 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene, both ¹H and ¹³C NMR provide critical information for structural confirmation and positional assignment of its substituents on the benzene (B151609) ring.

The substitution pattern of this compound results in a unique set of signals in both proton and carbon NMR spectra. The benzene ring contains two remaining protons, and their chemical environment is dictated by the electronic effects of the four different substituents. The methoxy (B1213986) group (-OCH₃) will also produce a distinct signal.

In the ¹H NMR spectrum, the two aromatic protons are expected to appear as distinct signals, likely doublets, due to coupling with each other. Their specific chemical shifts are influenced by the electron-withdrawing nature of the nitro, bromo, and chloro groups, and the electron-donating effect of the methoxy group. The methoxy protons will appear as a singlet, typically in the range of 3.8-4.0 ppm.

The ¹³C NMR spectrum will show six signals for the aromatic carbons, as they are all in unique chemical environments due to the lack of symmetry. The carbon attached to the methoxy group will be shifted upfield compared to the others, while the carbons bonded to the bromine, chlorine, and nitro groups will be influenced by their respective electronegativity and anisotropic effects.

A detailed analysis of the chemical shifts and coupling constants allows for the unambiguous assignment of each proton and carbon. The expected chemical shifts can be estimated by considering the additive effects of the substituents on the benzene ring. wisc.edu The nitro group is strongly electron-withdrawing and will deshield the ortho and para protons significantly. The bromine and chlorine atoms also have a deshielding effect, while the methoxy group will shield the ortho and para positions.

Predicted ¹H NMR Data

The two aromatic protons, H-3 and H-6, would likely exhibit the following characteristics:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-37.50 - 7.70d (doublet)Jmeta ≈ 2-3 Hz
H-67.90 - 8.10d (doublet)Jmeta ≈ 2-3 Hz
-OCH₃3.90 - 4.10s (singlet)N/A

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Data

The six aromatic carbons and the methoxy carbon would have distinct chemical shifts:

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (-Br)115 - 120
C-2 (-NO₂)148 - 152
C-3112 - 116
C-4 (-Cl)128 - 132
C-5 (-OCH₃)155 - 160
C-6125 - 129
-OCH₃56 - 58

Note: These are predicted values based on analogous compounds. modgraph.co.ukchemicalbook.com

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

The IR and Raman spectra of this compound will be dominated by vibrations corresponding to its various functional groups.

Nitro Group (NO₂): This group gives rise to two strong and characteristic stretching vibrations. spectroscopyonline.com The asymmetric stretch (νas) is typically observed in the 1500-1560 cm⁻¹ region, and the symmetric stretch (νs) appears in the 1330-1390 cm⁻¹ range. spectroscopyonline.com

Carbon-Halogen Bonds (C-Br, C-Cl): The C-Br stretching vibration is expected in the lower frequency region, typically between 500 and 600 cm⁻¹. The C-Cl stretch usually appears in the 600-800 cm⁻¹ range.

Ether Linkage (C-O-C): The C-O-C linkage of the methoxy group will show characteristic asymmetric and symmetric stretching bands. The asymmetric stretch is typically stronger and appears around 1200-1275 cm⁻¹, while the symmetric stretch is found near 1000-1075 cm⁻¹. esisresearch.org

Predicted IR and Raman Active Vibrational Frequencies

Functional GroupVibration TypePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
NO₂Asymmetric Stretch1520 - 1560StrongMedium
NO₂Symmetric Stretch1340 - 1370StrongStrong
C-O-CAsymmetric Stretch1230 - 1270StrongMedium
C-O-CSymmetric Stretch1020 - 1060MediumWeak
C-ClStretch700 - 750MediumStrong
C-BrStretch550 - 650MediumStrong
Aromatic C-HStretch3050 - 3150WeakMedium
Aromatic C=CStretch1450 - 1600Medium-StrongMedium-Strong

The vibrational spectra can also provide clues about the molecule's conformation, particularly the orientation of the methoxy and nitro groups relative to the benzene ring. Rotational isomers (conformers) may exist, and their presence could lead to the appearance of additional bands or splitting of existing bands in the spectra. The planarity of the nitro group with the benzene ring can influence the position and intensity of its stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

For this compound (C₇H₅BrClNO₃), the molecular ion peak ([M]⁺) would be a key feature in the mass spectrum. Due to the presence of bromine and chlorine, this peak will appear as a characteristic isotopic cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. This will result in a complex isotopic pattern for the molecular ion.

The fragmentation of the molecular ion would likely proceed through several pathways, including:

Loss of the nitro group (-NO₂, 46 Da).

Loss of the methoxy group (-OCH₃, 31 Da) or a methyl radical (-CH₃, 15 Da).

Loss of a bromine radical (-Br, 79 or 81 Da).

Loss of a chlorine radical (-Cl, 35 or 37 Da).

Predicted Key Fragments in the Mass Spectrum

m/z (for ⁷⁹Br and ³⁵Cl)Possible Fragment Ion
279/281/283[M]⁺ (Molecular ion cluster)
233/235/237[M - NO₂]⁺
248/250/252[M - OCH₃]⁺
200/202[M - Br]⁺
244/246[M - Cl]⁺

Note: The relative abundances of the isotopic peaks will be characteristic of the presence of both bromine and chlorine.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical tool for determining the precise elemental composition of a molecule. For this compound, with a chemical formula of C₇H₅BrClNO₃, the theoretical exact mass can be calculated by summing the masses of its most abundant isotopes. This calculated value is then compared to the experimentally measured mass to confirm the elemental formula with a high degree of confidence.

The presence of bromine and chlorine, with their distinct isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a characteristic isotopic cluster in the mass spectrum, further aiding in the confirmation of the compound's identity.

Table 1: Theoretical Isotopic Mass Data for HRMS Analysis of C₇H₅BrClNO₃ (Note: This table is illustrative and based on theoretical calculations for the specified compound.)

Ion FormulaExact Mass (Da)
[C₇H₅⁷⁹Br³⁵ClNO₃]⁺Value not available
[C₇H₅⁸¹Br³⁵ClNO₃]⁺Value not available
[C₇H₅⁷⁹Br³⁷ClNO₃]⁺Value not available
[C₇H₅⁸¹Br³⁷ClNO₃]⁺Value not available

Precise experimental values for the exact mass of this compound are not available in the searched literature.

Fragment Ion Analysis for Structural Confirmation

In mass spectrometry, after ionization, the molecular ion of this compound would undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions provides a molecular fingerprint that helps to elucidate the compound's structure. Key fragmentation pathways for this molecule would likely involve the loss of the nitro group (-NO₂), the methoxy group (-OCH₃), and the halogen atoms (Br and Cl).

Common fragmentation patterns for substituted nitrobenzenes include the loss of the nitro group and subsequent rearrangements. The presence of both bromine and chlorine would lead to a complex but informative fragmentation pattern, with characteristic isotopic signatures for fragments containing these halogens. Analysis of these fragments would allow for the confirmation of the connectivity of the atoms within the molecule.

Table 2: Plausible Fragment Ions of this compound (Note: This table presents hypothetical fragment ions and their corresponding masses. Actual fragmentation would be confirmed by experimental data.)

Proposed FragmentMass-to-Charge Ratio (m/z)
[M-NO₂]⁺Value not available
[M-OCH₃]⁺Value not available
[M-Br]⁺Value not available
[M-Cl]⁺Value not available

Specific fragment ion analysis data for this compound is not available in the surveyed scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to π → π* and n → π* transitions associated with the substituted benzene ring and the nitro group. The presence of multiple substituents (bromo, chloro, methoxy, and nitro groups) on the benzene ring would influence the wavelengths of maximum absorption (λmax).

Table 3: Expected UV-Vis Absorption Maxima for this compound (Note: This table is based on general principles for substituted nitrobenzenes and is not derived from experimental data for the specific compound.)

Electronic TransitionExpected Wavelength Range (nm)
π → π~250-300
n → π~300-350

Experimental UV-Vis spectroscopic data for this compound could not be located in the reviewed literature.

Computational and Theoretical Studies on 1 Bromo 4 Chloro 5 Methoxy 2 Nitrobenzene

Quantum Chemical Calculations and Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is frequently employed to predict the properties of organic molecules like 1-bromo-4-chloro-5-methoxy-2-nitrobenzene. These calculations are foundational for understanding its geometry, electronic landscape, and spectroscopic signatures.

Geometry Optimization and Molecular Structure Prediction

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations are used to predict key structural parameters. These calculations typically show the benzene (B151609) ring to be nearly planar, with slight distortions caused by the bulky substituents. The precise bond lengths and angles are influenced by the electronic effects (inductive and resonance) of the bromo, chloro, methoxy (B1213986), and nitro groups.

Table 1: Predicted Structural Parameters of this compound

Parameter Predicted Value (Å or °)
C-Br Bond Length Data not available in search results
C-Cl Bond Length Data not available in search results
C-N Bond Length Data not available in search results
C-O Bond Length Data not available in search results
C-C-C Bond Angles Data not available in search results
Dihedral Angle (Ring-NO₂) Data not available in search results

Electronic Structure Analysis: Frontier Molecular Orbital (FMO) Energies (HOMO-LUMO) and Molecular Orbitals

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.net

For this compound, the electron-withdrawing nature of the nitro, bromo, and chloro groups is expected to lower the energy of both the HOMO and LUMO, while the electron-donating methoxy group would have an opposing effect. The HOMO is typically distributed over the benzene ring and the methoxy group, while the LUMO is often localized on the nitrobenzene (B124822) moiety, indicating that this region is the most likely site for nucleophilic attack. This distribution facilitates intramolecular charge transfer from the electron-donating parts of the molecule to the electron-accepting parts. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies

Parameter Predicted Value (eV)
HOMO Energy Data not available in search results
LUMO Energy Data not available in search results

Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies, UV-Vis absorption)

Computational methods can reliably predict various spectroscopic parameters.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions help in the assignment of experimental spectra and can confirm the molecular structure.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies (IR and Raman) can aid in the interpretation of experimental spectra. researchgate.net By analyzing the vibrational modes, one can identify the characteristic stretching and bending frequencies associated with functional groups like the nitro (NO₂), methoxy (O-CH₃), C-Br, and C-Cl bonds.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding UV-Vis absorption spectra. researchgate.net The calculations can identify the wavelengths of maximum absorption (λmax) and relate them to specific electronic transitions, often involving the HOMO and LUMO.

Conformational Preferences and Dihedral Angle Analysis of Substituents (e.g., Methoxy, Nitro Groups)

The substituents on the benzene ring are not static and can rotate around their single bonds. The orientation of the methoxy and nitro groups relative to the plane of the benzene ring is of particular interest. The dihedral angle between the nitro group and the phenyl ring is sensitive to its chemical environment, especially the presence of adjacent (ortho) groups. researchgate.net Steric hindrance from the neighboring bromine atom can cause the nitro group to twist out of the plane of the ring. Similarly, the methoxy group's orientation is influenced by its interaction with the adjacent chlorine atom. Computational studies can map the potential energy surface as a function of these dihedral angles to identify the most stable conformations. In related molecules, methoxy groups have been observed to lie nearly in the plane of the aromatic ring. nih.govuky.edu

Reaction Mechanism Prediction and Transition State Analysis

Theoretical calculations are invaluable for mapping out potential reaction pathways. For this compound, this is particularly relevant for predicting its behavior in reactions such as nucleophilic aromatic substitution (SNAr). The presence of a strong electron-withdrawing nitro group activates the ring towards nucleophilic attack. stackexchange.com

Computational studies can:

Identify Reactive Sites: By analyzing the distribution of electrostatic potential and the LUMO, researchers can pinpoint the carbon atoms most susceptible to nucleophilic attack.

Model Reaction Pathways: The entire reaction coordinate can be modeled, from reactants to products, through the transition state.

Calculate Activation Barriers: By determining the energy of the transition state relative to the reactants, the activation energy for a given reaction can be calculated. This helps predict which substituent (e.g., bromine or chlorine) is more likely to be displaced in an SNAr reaction and under what conditions. stackexchange.com

Intermolecular Interactions and Non-Covalent Bonding Studies (e.g., Hydrogen Bonding, Halogen Bonding, π-π Interactions)

In the solid state, the arrangement of molecules is governed by intermolecular forces. While this compound lacks strong hydrogen bond donors, it can participate in several other non-covalent interactions:

Hydrogen Bonding: Weak C-H···O hydrogen bonds can form between the aromatic C-H groups and the oxygen atoms of the nitro or methoxy groups on neighboring molecules. researchgate.net

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms (like the oxygen of a nitro group) on adjacent molecules.

π-π Interactions: The electron-rich aromatic rings can stack on top of each other, leading to stabilizing π-π stacking interactions. researchgate.net

Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions, providing insight into the crystal packing and physical properties of the compound.

Crystallographic Investigations of 1 Bromo 4 Chloro 5 Methoxy 2 Nitrobenzene and Analogues

Single-Crystal X-ray Diffraction Analysis

For closely related compounds, such as halogenated nitrobenzenes, this analysis reveals crucial information about their crystal systems, space groups, and unit cell dimensions. For instance, the crystallographic data for the analogue 1-bromo-4-methyl-2-nitrobenzene has been determined, providing a template for what might be expected for the title compound. researchgate.net Another analogue, 1-bromo-4-chloro-2,5-dimethoxybenzene, has also been studied, showing disorder in the halogen atom positions within the crystal lattice. nih.govnih.gov

Below is a representative table of crystal data for an analogue, demonstrating the type of information obtained from a single-crystal X-ray diffraction experiment.

Table 1: Representative Crystallographic Data for an Analogue (1-Bromo-4-methyl-2-nitrobenzene)

Parameter Value
Chemical Formula C₇H₆BrNO₂
Formula Weight 216.04
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) 13.016 (5)
b (Å) 14.617 (5)
c (Å) 4.037 (5)
V (ų) 768.1 (10)
Z 4
Temperature (K) 181

Data sourced from reference researchgate.net.

Crystal Packing and Supramolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions. acs.org These interactions, though individually weak, collectively determine the crystal's stability, density, and morphology. Understanding these forces is crucial for crystal engineering, where the goal is to design crystals with specific properties. In substituted nitrobenzenes, interactions involving the halogen atoms and the nitro group play a significant role in dictating the supramolecular architecture. uchile.clmdpi.com

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base) such as an oxygen or nitrogen atom. acs.org This counter-intuitive behavior arises from a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-X covalent bond.

Beyond halogen bonds, other non-covalent forces are integral to the crystal structure. libretexts.org These include:

Dipole-Dipole Interactions: The permanent dipoles of polar molecules, such as those containing nitro and methoxy (B1213986) groups, align to create favorable electrostatic interactions. libretexts.orgyoutube.com

π-π Stacking: The aromatic rings of adjacent molecules can stack upon one another. These interactions are influenced by the substituents on the ring, which can modulate the electronic nature of the π-system.

The interplay of these forces, along with halogen and hydrogen bonds, creates a complex and stable three-dimensional network. mdpi.comnih.gov

Conformational Analysis in Solid State

Conformational analysis in the solid state examines the three-dimensional shape of a molecule as it exists within the crystal. lumenlearning.com Unlike in the gas or solution phase, where molecules can adopt multiple conformations, the crystal lattice typically locks the molecule into a single, low-energy conformation. The specific conformation is a result of minimizing both intramolecular strain and unfavorable intermolecular contacts.

A key conformational feature of ortho-substituted nitrobenzenes is the rotation of the nitro group out of the plane of the phenyl ring. This twisting is quantified by the dihedral angle between the plane of the nitro group (O-N-O) and the plane of the benzene (B151609) ring. In an unsubstituted nitrobenzene (B124822), the molecule is largely planar to maximize resonance stabilization. unpatti.ac.id However, the presence of a bulky substituent ortho to the nitro group introduces steric hindrance, forcing the nitro group to rotate to alleviate this strain.

Studies on analogues provide specific values for this dihedral angle. For instance, in 1-bromo-4-methyl-2-nitrobenzene, the nitro group is twisted by 14.9 (11)°. researchgate.net In a related structure, 2-bromo-3-nitrotoluene, the angle is a more significant 54.1 (4)°. researchgate.net This variation highlights the sensitivity of the dihedral angle to the specific substitution pattern.

Table 2: Nitro Group Dihedral Angles in Substituted Nitrobenzene Analogues

Compound Substituents Dihedral Angle (°) Reference
Nitrobenzene None ~0 (planar) unpatti.ac.id
1-Bromo-4-methyl-2-nitrobenzene 2-Bromo 14.9 (11) researchgate.net
2-Bromo-3-nitrotoluene 2-Bromo, 3-Methyl 54.1 (4) researchgate.net
Pentamethylnitrobenzene 2,6-Dimethyl 86.1 (5) researchgate.net

Note: The dihedral angle increases significantly with the size and number of ortho substituents.

Substituents profoundly influence molecular conformation through both steric and electronic effects. unpatti.ac.id In 1-bromo-4-chloro-5-methoxy-2-nitrobenzene, the bromine atom is positioned ortho to the nitro group. The steric bulk of the bromine atom is the primary reason for the expected non-planar conformation, forcing the nitro group to twist out of the benzene ring's plane. researchgate.net

Environmental Transformation and Biotransformation Pathways of Halogenated Nitrobenzene Derivatives

Microbial Degradation Processes

Microorganisms have evolved diverse metabolic strategies to break down complex organic molecules, including halogenated nitroaromatic compounds. nih.govcswab.org These processes can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, often involving a series of enzymatic reactions. nih.govresearchgate.net

Aerobic and Anaerobic Degradation Mechanisms

The microbial degradation of halogenated nitroaromatic compounds proceeds through distinct mechanisms depending on the presence or absence of oxygen.

Under aerobic conditions , the initial attack on the nitroaromatic ring is typically oxidative. nih.gov Bacteria have been identified that can utilize nitroaromatic compounds as their sole source of carbon, nitrogen, and energy. nih.gov The degradation process often begins with the enzymatic insertion of oxygen atoms into the aromatic ring, a reaction catalyzed by dioxygenase enzymes. nih.gov This step is crucial as it destabilizes the stable aromatic structure, making it more susceptible to subsequent enzymatic reactions. nih.gov

In anaerobic environments , the primary degradation mechanism involves the reduction of the nitro group. researchwithrutgers.com This reductive pathway is a critical first step in the metabolism of these compounds under methanogenic conditions. researchwithrutgers.com The halogenated nitroaromatic compound acts as an electron acceptor in these environments. researchwithrutgers.com The rate and extent of reductive dehalogenation can be influenced by the presence of other electron acceptors, such as sulfate. researchwithrutgers.com While the capacity for dehalogenation is widespread in anaerobic environments, the specific microbial populations responsible can vary depending on the substrate and the prevailing reducing conditions. researchwithrutgers.com

Enzymatic Pathways (e.g., Nitrobenzene (B124822) Dioxygenase, Nitroreductases)

Specific enzymes play a pivotal role in the breakdown of halogenated nitrobenzenes. Two key classes of enzymes involved are nitrobenzene dioxygenases and nitroreductases.

Nitrobenzene dioxygenase (NBDO) is a key enzyme in the aerobic degradation pathway. researchgate.netnih.gov It catalyzes the initial oxidation of the nitrobenzene ring by incorporating both atoms of molecular oxygen to form a catechol. nih.gov This enzymatic action effectively removes the nitro group as nitrite. nih.gov Nitroarene dioxygenases are notable for their ability to overcome the high stability of nitroaromatic compounds conferred by the electron-withdrawing nitro group. nih.gov By transforming the substrate into a more readily degradable intermediate like chlorocatechol, these enzymes facilitate the entry of the compound into central metabolic pathways. nih.gov

Nitroreductases are crucial in the initial steps of both aerobic and anaerobic degradation pathways. researchgate.net Under anaerobic conditions, and in some aerobic pathways, these enzymes catalyze the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and ultimately an amino (-NH2) group. researchgate.netnih.gov For instance, the degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45 involves the reduction of nitrobenzene to nitrosobenzene (B162901) and then to hydroxylaminobenzene. nih.gov This is followed by a rearrangement to 2-aminophenol, which then undergoes ring cleavage. nih.gov

Metabolite Identification in Biodegradation

Identifying the intermediate compounds, or metabolites, formed during biodegradation is essential for elucidating the degradation pathway. For halogenated nitrobenzenes, a variety of metabolites have been identified, providing insights into the enzymatic mechanisms at play.

In the degradation of 1-chloro-4-nitrobenzene (B41953) (a related compound) by the bacterium Comamonadaceae strain LW1, the initial transformation under anaerobic conditions yields 2-amino-5-chlorophenol (B1209517). nih.gov This indicates a partial reduction of the nitro group followed by a Bamberger rearrangement. nih.gov Further transformation of 2-amino-5-chlorophenol in the presence of oxygen can lead to the formation of 5-chloropicolinic acid. nih.gov

The degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45 proceeds through the formation of 2-aminomuconic semialdehyde, which is then oxidized to 2-aminomuconate. nih.gov This intermediate is subsequently deaminated to 4-oxalocrotonic acid, releasing ammonia (B1221849) that can be used by the organism as a nitrogen source. nih.gov The 4-oxalocrotonic acid is further broken down into pyruvate (B1213749) and acetaldehyde. nih.gov

Environmental Fate Studies

Understanding the persistence and transformation of halogenated nitrobenzenes in the environment is critical for assessing their potential impact. Environmental fate studies investigate how these compounds behave in soil and water and employ advanced analytical techniques to trace their degradation pathways. researchgate.netresearchgate.net

Persistence and Transformation in Soil and Water Environments

Halogenated nitroaromatic compounds are known for their persistence in the environment, largely due to the stability of the benzene (B151609) ring and the electron-withdrawing nature of the nitro group. nih.govnih.gov Their fate in soil and water is governed by a combination of physical, chemical, and biological processes. dtic.mil

The persistence of these compounds can be significant, with half-lives that can extend for years. nih.gov For example, studies on related nitroaromatic explosives have shown biodegradation half-lives ranging from 9 to 34 years. nih.gov Factors such as soil type, microbial population, oxygen availability, and the presence of other organic matter can all influence the rate of degradation. researchgate.netquizlet.com Transformation in these environments can occur through both biotic (microbial degradation) and abiotic pathways. dtic.mil

Compound-Specific Isotope Analysis (CSIA) for Pathway Elucidation

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical tool used to investigate the degradation pathways of organic contaminants, including halogenated nitrobenzenes. enviro.wiki This technique measures the ratios of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, and ²H/¹H) within the contaminant molecules. researchgate.net

During a chemical or biological reaction, molecules containing lighter isotopes tend to react slightly faster than those with heavier isotopes, leading to a change in the isotopic composition of the remaining contaminant. This phenomenon is known as isotopic fractionation. acs.org The magnitude of this fractionation is often characteristic of a specific reaction mechanism. acs.org

By analyzing the isotopic shifts in carbon and nitrogen, researchers can distinguish between different degradation pathways, such as enzymatic oxidation versus reduction. acs.org For example, nitrobenzene dioxygenation by Comamonas sp. strain JS765 results in distinct carbon and nitrogen isotope enrichment factors compared to the partial reduction pathway by Pseudomonas pseudoalcaligenes strain JS45. acs.org This allows for the assessment of competing degradation pathways in contaminated environments. acs.org CSIA provides a quantitative means to differentiate between various biotic and abiotic degradation reactions and can be a crucial line of evidence in assessing the natural attenuation of these contaminants. enviro.wiki

Advanced Applications in Organic Synthesis and Materials Science

A Versatile Synthetic Intermediate

The reactivity of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene is largely dictated by its diverse functional groups, each offering a potential site for chemical modification. This versatility allows for its use as a precursor in the synthesis of intricate organic molecules and as a key component in multi-step reaction sequences.

Precursor for Complex Organic Molecules

The presence of both bromo and chloro substituents, along with an activating methoxy (B1213986) group and a deactivating but transformable nitro group, makes this compound an ideal starting material for the synthesis of complex organic molecules, including heterocycles and biphenyl (B1667301) derivatives. The differential reactivity of the halogen atoms can be exploited in sequential cross-coupling reactions to introduce various substituents, leading to the formation of highly functionalized aromatic systems. Furthermore, the nitro group can be readily reduced to an amino group, which can then participate in a wide array of cyclization reactions to form diverse heterocyclic scaffolds. These heterocycles are core structures in many pharmaceuticals and biologically active compounds.

Building Block in Multi-Step Synthetic Sequences

In the strategic planning of multi-step syntheses, the order of reactions is crucial. The functional groups on this compound allow for a controlled and stepwise elaboration of the molecule. For instance, the nitro group, being a meta-director, can influence the regioselectivity of further electrophilic substitutions, while its subsequent reduction to an ortho- and para-directing amino group can alter the reactivity and direct incoming groups to different positions. This controlled manipulation of directing effects is a cornerstone of complex aromatic synthesis.

Role in Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The halogen atoms on this compound serve as excellent handles for such transformations.

Heck Reaction and its Catalytic Optimization

While specific studies on the Heck reaction with this compound are not extensively documented, related compounds such as 1-bromo-4-nitrobenzene (B128438) have been shown to participate in palladium-catalyzed Heck reactions with styrenes. The optimization of these reactions often involves the careful selection of the palladium catalyst, ligands, base, and solvent to achieve high yields and selectivity. The electronic nature of the substituents on the aryl halide plays a significant role in the reaction's efficiency.

Suzuki-Miyaura, Stille, Negishi, and Ullmann Coupling Applications

The bromo and chloro substituents on the title compound are amenable to various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a widely used method for the synthesis of biphenyl derivatives. A structurally similar compound, 1-Bromo-4-chloro-2,5-dimethoxybenzene, has been noted as a suitable precursor for the synthesis of polychlorinated biphenyl (PCB) derivatives via the Suzuki coupling reaction. sigmaaldrich.com This suggests that this compound would also be a viable substrate for such transformations.

The Stille coupling, utilizing organotin reagents, and the Negishi coupling, with organozinc reagents, offer alternative methods for carbon-carbon bond formation at the halogenated positions. The Ullmann coupling, typically a copper-catalyzed reaction, is another important tool for the synthesis of biaryl compounds, and has been studied with various aryl halides. acs.org The differential reactivity of the C-Br and C-Cl bonds (the C-Br bond being generally more reactive in palladium-catalyzed couplings) allows for selective and sequential functionalization.

Contribution to Advanced Materials Development

Functional Group Modifications for Electronic and Optical Properties

The inherent electronic and optical properties of this compound can be systematically tuned through targeted modifications of its functional groups. The interplay between the electron-withdrawing nitro group, the electron-donating methoxy group, and the inductively withdrawing halogens creates a complex electronic environment that serves as a foundation for developing novel materials.

Research into related substituted aromatic compounds provides a framework for predicting the impact of these modifications. The electron-deficient nature of the aromatic ring makes it amenable to nucleophilic aromatic substitution reactions, allowing for the replacement of the halogen atoms. The nitro group, a strong deactivator, can participate in redox reactions or be reduced to an amino group, which dramatically alters the electronic profile of the molecule by introducing a strong electron-donating group. mdpi.com

The bromo group, in particular, has been identified as a key substituent for enhancing nonlinear optical (NLO) properties in organic molecules. researchgate.net Its presence can increase molecular first-order hyperpolarizabilities and improve the thermal stability of materials. researchgate.net Modifying or replacing these groups allows for the fine-tuning of properties such as the molecular dipole moment, polarizability, and energy levels (HOMO/LUMO), which in turn dictates the material's electronic and optical behavior. For instance, the conversion of the nitro group to an amine would significantly raise the HOMO energy level, leading to a red-shift in the absorption spectrum.

Table 1: Predicted Effects of Functional Group Modifications on the Properties of this compound

Original GroupModification ReactionPotential Impact on Electronic PropertiesPotential Impact on Optical Properties
Nitro (-NO₂)Reduction to Amine (-NH₂)Introduction of a strong electron-donating group; decreased electron affinity.Significant change in absorption wavelength (color); potential for fluorescence.
Bromo (-Br)Nucleophilic Substitution (e.g., with -CN, -OR)Alteration of inductive effects and potential for extended conjugation.Tuning of refractive index and nonlinear optical (NLO) response. researchgate.net
Chloro (-Cl)Nucleophilic Substitution (e.g., with -SR)Modification of electronic density and reactivity of the aromatic ring.Shifts in UV-Vis absorption maxima.
Methoxy (-OCH₃)Demethylation to Hydroxyl (-OH)Increased hydrogen bonding capability; modification of electron-donating strength.Changes in solvatochromism and potential for new chromophore development.

Integration into Polymer and Dye Synthesis

The distinct reactivity of its functional groups makes this compound a valuable building block for creating complex polymers and dyes. Its utility stems from its capacity to act as a monomer precursor or a modifying agent that can be incorporated into larger molecular architectures.

In materials science, halogenated nitrobenzenes are recognized for their role in modifying polymer properties and developing specialty materials with enhanced thermal stability or chemical resistance. chemimpex.com The bromo and chloro substituents on the benzene (B151609) ring can serve as reactive sites for cross-coupling reactions, such as Suzuki or Stille couplings, which are fundamental to the synthesis of conjugated polymers. These polymers, like derivatives of poly(p-phenylenevinylene) (PPV), are known for their electroluminescent properties and are used in organic light-emitting diodes (OLEDs). Furthermore, nitrobenzene (B124822) itself has been studied as a potential inhibitor to control molecular weight during certain polymerizations. researchgate.net

In dye synthesis, the compound serves as a key intermediate. The bromo-substituent is an excellent leaving group in nucleophilic substitution reactions, a common strategy for constructing dye molecules. For example, in the synthesis of anthraquinone (B42736) dyes, bromaminic acid is a vital precursor where the bromine atom is replaced by various alkylamino or arylamino residues to produce a wide range of colors. beilstein-journals.org Similarly, the nitro group in this compound can be readily reduced to an aniline (B41778) derivative. This resulting aromatic amine is a classical precursor for the synthesis of azo dyes through diazotization and subsequent coupling with an appropriate partner. The combination of these reactive sites allows for a multi-step, controlled synthesis of complex, functional dye molecules.

Table 2: Potential Synthetic Routes to Polymers and Dyes from this compound

Target Molecule TypeKey Reaction(s)Role of the Benzene DerivativeExample of Potential Product Class
Conjugated Polymer Cross-coupling (e.g., Suzuki, Stille)Monomer or co-monomer after conversion of halogens to organometallic or boronic ester groups.Substituted poly(phenylene)s or poly(phenylene vinylene)s.
Azo Dye 1. Reduction of Nitro group to Amine2. Diazotization3. Azo couplingPrecursor to the diazonium salt component.Disperse or solvent dyes with varied colors depending on the coupling partner.
Anthraquinone-type Dye Nucleophilic Aromatic SubstitutionIntermediate where the bromo or chloro group is displaced by an amino-functionalized core structure.Substituted amino-anthraquinone dyes. beilstein-journals.org
Functional Polymer Additive Grafting onto a polymer backboneA reactive agent to introduce specific optical or thermal properties to a pre-existing polymer.Polymers with enhanced flame retardancy or modified refractive index.

Emerging Research Directions and Future Outlook

Development of Greener Synthetic Routes

The synthesis of polysubstituted benzenes often involves multi-step processes that can generate significant waste. libretexts.org A key area of emerging research is the development of greener synthetic alternatives to traditional methods. This aligns with the broader goals of green chemistry to minimize hazardous substances, improve atom economy, and reduce energy consumption. chemistryjournals.netresearchgate.netbeilstein-journals.org

For compounds like 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene, future synthetic strategies are expected to focus on several key areas:

Eco-friendly Solvents: Traditional synthesis often relies on volatile and potentially toxic organic solvents. Polyethylene glycols (PEGs) are emerging as promising green solvent alternatives due to their low toxicity, biodegradability, and recyclability. While patent literature mentions the use of PEGs in formulations containing derivatives of this compound, a future research direction would be to investigate their use as a solvent in the primary synthesis of the compound itself.

Transition-Metal-Free Methods: Many cross-coupling reactions used to construct substituted aromatics rely on transition metal catalysts, which can be costly and pose environmental concerns. Research into transition-metal-free C-N and C-C bond-forming reactions is a burgeoning field. researchgate.netnih.govresearchgate.netcolab.ws Developing a transition-metal-free synthetic pathway to this compound would represent a significant advancement in sustainable chemical manufacturing. For instance, methods for the reduction of nitroaromatics without metal catalysts are being explored. cardiff.ac.uk

A comparison of conventional versus potential greener synthetic approaches is outlined below:

Synthetic Aspect Conventional Method Potential Greener Alternative
Solvent Volatile Organic Solvents (e.g., Dichloromethane, Toluene)Polyethylene Glycol (PEG), Water, Ionic Liquids
Catalysis Transition Metals (e.g., Palladium, Copper)Organocatalysis, Metal-free coupling reagents
Reagents Stoichiometric and potentially hazardous reagentsCatalytic reagents, less toxic alternatives
Process Batch processingContinuous flow reactions

Exploration of Novel Catalytic Transformations

The bromine, chlorine, and nitro groups on the this compound ring are all amenable to a variety of catalytic transformations, making it a versatile building block. Future research will likely focus on developing novel catalytic methods to selectively functionalize this molecule.

Key areas of exploration include:

Selective Hydrogenation: The reduction of the nitro group to an amine is a common transformation. However, in a polyhalogenated compound like this, chemoselectivity is crucial to avoid dehalogenation. Research into catalysts that can selectively reduce the nitro group while leaving the bromo and chloro substituents intact is an important area. acs.orggoogle.comresearchgate.net For example, studies on the selective hydrogenation of other halonitrobenzenes using catalysts like platinum on iron oxide supports have shown promise in preventing hydrodehalogenation. researchgate.net

Cross-Coupling Reactions: The bromine and chlorine atoms provide handles for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. Future work could involve exploring new catalyst systems, including those based on N-heterocyclic carbenes (NHCs), that offer higher efficiency and selectivity for reactions involving this specific substrate. nih.gov

Reductive Coupling: An emerging area is the direct reductive coupling of nitroarenes with other partners, which avoids the need to first isolate the corresponding amine. nih.gov Applying such methodologies to this compound could streamline synthetic pathways to more complex molecules.

Advanced Spectroscopic and Computational Integration for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and controlling product outcomes. The integration of advanced spectroscopic techniques with computational chemistry offers a powerful approach to elucidate the intricate details of reactions involving complex molecules like this compound.

Spectroscopic Analysis: While standard techniques like NMR and mass spectrometry are routine, advanced in-situ spectroscopic methods can provide real-time monitoring of reaction intermediates. For related nitroaromatic reductions, mechanistic studies have employed techniques to identify short-lived species like nitrosobenzene (B162901) intermediates. cardiff.ac.uk

Computational Modeling: Density Functional Theory (DFT) and other computational methods are increasingly used to model reaction pathways, calculate activation energies, and predict the influence of substituents on reactivity. acs.orgresearchgate.net Theoretical studies on the decomposition of substituted nitrobenzenes have shown how the position and electronic nature of substituents influence reaction mechanisms. researchgate.net Such computational studies specifically tailored to this compound could provide valuable insights into its reactivity, for example, by modeling the steps of its reduction or its participation in coupling reactions. orientjchem.org This predictive capability can guide the rational design of new catalysts and reaction conditions. acs.org

Parameter Methodology Potential Insight for this compound
Reaction Intermediates In-situ NMR, Rapid-scan IRIdentification of transient species in catalytic cycles.
Reaction Pathways Density Functional Theory (DFT)Calculation of energy barriers for different potential reaction mechanisms.
Substituent Effects Hammett analysis, Computational modelingQuantifying the electronic influence of the Br, Cl, and OCH₃ groups on the reactivity of the nitro group and the aromatic ring. researchgate.net
Catalyst-Substrate Interaction Spectroscopic and computational studiesUnderstanding the binding and activation of the molecule on a catalyst surface. acs.org

Investigations into Environmental Remediation Technologies

The widespread use of nitroaromatic compounds in industry has led to environmental contamination, as many of these substances are toxic and resistant to degradation. nih.govepa.gov Halogenated nitroaromatic compounds, in particular, are of environmental concern. mdpi.com Consequently, a significant area of future research is the development of effective remediation technologies.

Bioremediation: Microorganisms have shown the ability to degrade a variety of nitroaromatic compounds. nih.gov Research into the bioremediation of halogenated nitroaromatics is particularly relevant. Studies have demonstrated that certain fungi, such as Caldariomyces fumago, can effectively degrade chlorinated and fluorinated nitrophenols. mdpi.com Future investigations could explore the potential of specific microbial strains or consortia for the bioremediation of soil and water contaminated with this compound.

Photocatalytic Degradation: Advanced oxidation processes, such as photocatalysis using semiconductor materials like titanium dioxide (TiO₂), are another promising approach for the complete mineralization of organic pollutants. Research on the photocatalytic degradation of chloronitrobenzenes has shown that these compounds can be broken down into less harmful inorganic substances. The effectiveness of such processes could be investigated for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.